molecular formula C12H15N3 B3106612 1-(3-苄基咪唑-4-基)乙胺 CAS No. 1597858-23-5

1-(3-苄基咪唑-4-基)乙胺

货号 B3106612
CAS 编号: 1597858-23-5
分子量: 201.27 g/mol
InChI 键: YYRWQJHTEJYXRY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(3-Benzylimidazol-4-yl)ethanamine” is a compound that contains an imidazole ring, which is a five-membered planar ring system featuring two nitrogen atoms at the non-adjacent positions . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

科学研究应用

抗菌和抗真菌活性

一些研究报告了苯并咪唑衍生物的合成和结构表征,证明了它们的抗菌和抗真菌活性。例如,从苯并咪唑衍生物合成的化合物针对多种细菌和真菌菌株进行了评估,显示出与标准药物如氯霉素、头孢哌酮和两性霉素 B 相当或略好的活性 (Pejchal等,2015)。另一项研究合成了带有吡唑啉基元的苯并咪唑化合物,对革兰氏阳性菌和革兰氏阴性菌以及真菌菌株表现出显着的活性 (Desai等,2017)

抗癌活性

苯并咪唑基化合物在抗癌研究中显示出前景。一项研究合成了取代的苯并咪唑衍生物并评估了它们的抗癌活性,发现对各种人类癌细胞系具有显着的生长抑制作用。一种特定化合物因其对癌细胞增殖的显着抑制作用而被确定用于进一步研究,突出了苯并咪唑支架在开发抗癌剂中的潜力 (Rashid等,2014)

化学合成和材料科学

苯并咪唑衍生物已被用于合成各种杂环化合物,并作为材料科学中的构建模块。一项关于质子化苯并咪唑基团晶体工程的研究证明了它们作为构建晶体结构的合成子的用途,表明在设计新材料中的应用 (Matthews等,2003)。另一项研究重点是合成苯并咪唑基杂环化合物,用于在药物和材料科学中的潜在应用,突出了它们的用途和功能适应性 (Darweesh等,2016)

属性

IUPAC Name

1-(3-benzylimidazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10(13)12-7-14-9-15(12)8-11-5-3-2-4-6-11/h2-7,9-10H,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRWQJHTEJYXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN1CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Benzylimidazol-4-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(3-Benzylimidazol-4-yl)ethanamine
Reactant of Route 3
1-(3-Benzylimidazol-4-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
1-(3-Benzylimidazol-4-yl)ethanamine
Reactant of Route 5
Reactant of Route 5
1-(3-Benzylimidazol-4-yl)ethanamine
Reactant of Route 6
Reactant of Route 6
1-(3-Benzylimidazol-4-yl)ethanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。